2H-Thiopyran-2-one, tetrahydro-
Overview
Description
2H-Thiopyran-2-one, tetrahydro- is a sulfur-containing heterocyclic organic compound. It is a cyclic carbonyl compound with a six-membered ring structure that includes one sulfur atom and one carbonyl group. This compound has gained significant attention due to its unique chemical structure and properties, making it valuable in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2H-Thiopyran-2-one, tetrahydro- can be synthesized through several methods. One common method involves the intramolecular Dieckmann condensation of 3,3’-thiodipropanoates in the presence of sodium methoxide or sodium hydride. The intermediates obtained are 3-(alkoxycarbonyl)-4-oxotetrahydrothiopyrans, which are then hydrolyzed and decarboxylated by heating in sulfuric acid .
Another effective method is the double addition of hydrogen sulfide or sodium sulfide to divinyl ketones. This reaction, conducted in a tert-butyl methyl ether medium with tricaprylmethylammonium chloride and potassium hydrogen phosphate, results in the stereoselective formation of tetrahydrothiopyran-2-one derivatives .
Industrial Production Methods
Industrial production of tetrahydrothiopyran-2-one often involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired yield, purity, and specific application of the compound. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
2H-Thiopyran-2-one, tetrahydro- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the sulfur atom and the carbonyl group in its structure.
Common Reagents and Conditions
Oxidation: 2H-Thiopyran-2-one, tetrahydro- can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of tetrahydrothiopyran-2-one can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of tetrahydrothiopyran.
Substitution: Substitution reactions at the sulfur atom or the carbonyl group can be carried out using various halides in the presence of bases like sodium hydride.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, tetrahydrothiopyran, and various substituted derivatives. These products have diverse applications in organic synthesis and medicinal chemistry.
Scientific Research Applications
2H-Thiopyran-2-one, tetrahydro- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in the preparation of stable free nitroxyl radicals, photosensitive semiconductors, and electrochromic materials.
Biology: Derivatives of tetrahydrothiopyran-2-one have shown antitumor, antibacterial, antiparasitic, and antifungal activities.
Medicine: The compound has potential as an inhibitor of phosphodiesterase and β-secretase BACE1, making it a candidate for drug development.
Industry: It is utilized in the synthesis of synthetic juvenile hormones, pheromones, and polypropionate fragments, which are precursors to natural product analogs.
Mechanism of Action
The mechanism of action of tetrahydrothiopyran-2-one involves its interaction with molecular targets and pathways. For instance, its derivatives can inhibit enzymes like phosphodiesterase and β-secretase BACE1 by binding to their active sites, thereby blocking their activity. The sulfur atom and carbonyl group in its structure play a crucial role in these interactions, facilitating the formation of stable complexes with the target enzymes .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A similar compound with an oxygen atom instead of sulfur.
Thiochroman-4-one: Another sulfur-containing heterocyclic compound with a similar structure but different reactivity and applications.
Uniqueness
2H-Thiopyran-2-one, tetrahydro- is unique due to its sulfur atom, which imparts distinct chemical properties and reactivity compared to oxygen-containing analogs like tetrahydropyran. This uniqueness makes it valuable in specific applications, such as the synthesis of sulfur-containing pharmaceuticals and materials .
Properties
IUPAC Name |
thian-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8OS/c6-5-3-1-2-4-7-5/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFCKUISNHPWOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCSC(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20449477 | |
Record name | tetrahydrothiopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20449477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1003-42-5 | |
Record name | tetrahydrothiopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20449477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tetrahydro-2H-thiopyran-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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